3-Amino-2-(methylamino)benzoic acid hydrochloride
Description
3-Amino-2-(methylamino)benzoic acid hydrochloride is a substituted benzoic acid derivative characterized by an amino group at position 3, a methylamino group at position 2, and a carboxylic acid group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₉H₁₁N₂O₂·HCl, with a molecular weight of 230.66 g/mol (calculated from ). This compound is synthesized via regioselective reactions, often involving tert-butyl carbamate intermediates and acid hydrolysis (). Structural confirmation is achieved through ¹H/¹³C NMR and HRMS ().
Properties
IUPAC Name |
3-amino-2-(methylamino)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10-7-5(8(11)12)3-2-4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWIKGLKYBOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methylamino)benzoic acid hydrochloride typically involves the methylation of 3-amino-2-methylbenzoic acid. One common method includes the reaction of 3-amino-2-methylbenzoic acid with methylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale methylation processes using methylamine and 3-amino-2-methylbenzoic acid as starting materials. The reaction is carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(methylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylamino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
3-Amino-4-(methylamino)benzoic acid hydrochloride exhibits biological activities, particularly in inhibiting the growth of certain bacteria and fungi. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, suggesting potential as an antimicrobial agent. The compound's ability to modulate biological pathways makes it a candidate for pharmaceutical development. It may interact with enzymes involved in metabolic processes or act as a receptor modulator, which is crucial for understanding its pharmacological properties and therapeutic uses.
Biochemical Applications
As a modified amino acid, 3-Amino-4-(methylamino)benzoic acid hydrochloride is utilized in synthesizing proteins. Its incorporation into peptides can alter their properties, enhancing stability or bioactivity. This application is particularly relevant in designing peptide-based drugs. Studies have shown that this compound can inhibit specific enzymes, making it useful for investigating enzyme mechanisms and developing enzyme inhibitors. For example, its interaction with various metabolic enzymes can provide insights into metabolic disorders.
Organic Synthesis
3-Amino-4-(methylamino)benzoic acid hydrochloride serves as an important intermediate in organic synthesis. It can be synthesized through several methods, including the acylation of anthranilic acid with N-methylglycine. Its versatility allows it to participate in various chemical reactions leading to the formation of more complex molecules.
| Synthesis Method | Description |
|---|---|
| Acylation of Anthranilic Acid | Involves reacting anthranilic acid with N-methylglycine followed by hydrolysis. |
| Reaction with Methylamine | Utilizes 3-nitro-4-aminobenzoic acid reacting with methylamine to yield the compound. |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against specific strains of bacteria and fungi. The compound was tested against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL.
Mechanism of Action
The mechanism of action of 3-Amino-2-(methylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in substituent positions, functional groups, or additional halogens. Below is a comparative analysis:
Biological Activity
3-Amino-2-(methylamino)benzoic acid hydrochloride, commonly referred to as a derivative of amino benzoic acid, is a compound that has garnered interest in various biological applications due to its unique chemical structure and properties. This article explores its biological activity, including its synthesis, potential therapeutic effects, and relevant case studies.
- Molecular Formula : CHNO·HCl
- Molecular Weight : Approximately 194.64 g/mol
- Structure : The compound features a benzene ring with both an amino group and a methylamino group, influencing its reactivity and biological interactions.
Buffering Capacity
This compound is noted for its buffering capacity in biological systems, particularly within a pH range of 6 to 8.5. This property makes it useful in cell culture media, where maintaining a stable pH is crucial for cellular function and growth.
Therapeutic Potential
Research indicates that this compound may exhibit various therapeutic effects:
Synthesis and Application
The synthesis of this compound can be achieved through various methods, emphasizing its versatility in laboratory settings. It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Interaction Studies
Studies focusing on the interactions of this compound with other biochemical substances have highlighted its compatibility and potential applications in drug development. However, further research is necessary to fully characterize these interactions and their implications for therapeutic use.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Methylamino)benzoic acid hydrochloride | 51524-84-6 | 0.92 |
| Methyl 3-amino-4-(methylamino)benzoate | 66315-16-0 | 0.91 |
| 3-Amino-4-methylbenzoic acid | 2733699 | 0.90 |
| 4-Amino-2-methylbenzoic acid | 99-64-9 | 0.89 |
| N-Methyl-3-amino-benzamide | 10541-83-0 | 0.92 |
This table illustrates the structural similarities that may influence biological activity and pharmacological applications.
Q & A
Basic: What analytical techniques are recommended to confirm the purity and structural integrity of 3-Amino-2-(methylamino)benzoic acid hydrochloride?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. A purity threshold of ≥98% is typical for research-grade compounds, as seen in similar benzoic acid derivatives .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm proton and carbon environments, particularly verifying the methylamino (-NHCH) and amino (-NH) substituents.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns. Exact mass calculations (e.g., 262.039 Da for related compounds) are critical for confirmation .
Basic: What handling and storage protocols are critical for maintaining the stability of this compound?
Methodological Answer:
- Storage: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks, as amino derivatives may cause respiratory irritation .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .
Advanced: How can researchers resolve contradictions in reactivity data under varying pH conditions?
Methodological Answer:
- Systematic pH Titration Studies: Monitor reaction kinetics via UV-Vis spectroscopy or -NMR at controlled pH levels (e.g., 3–10) to identify pH-dependent intermediates or degradation products.
- Computational pKa Prediction: Use tools like ACD/Labs Percepta to predict ionization states of the amino and methylamino groups, which influence reactivity .
- Controlled Kinetic Experiments: Isolate intermediates under quench conditions (e.g., flash-freezing) for structural characterization via FT-IR or X-ray crystallography.
Advanced: What computational strategies predict the metabolic pathways of this compound?
Methodological Answer:
- In Silico Metabolism Prediction: Tools like MetaDrug or GLORY Suite simulate Phase I/II metabolism, identifying potential hydroxylation, methylation, or glucuronidation sites.
- Molecular Docking: Assess binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Cross-validate with in vitro microsomal assays .
- Isotope-Labeling Studies: Synthesize - or -labeled analogs to track metabolic fate using LC-MS/MS .
Basic: What synthetic routes are feasible for preparing this compound?
Methodological Answer:
- Stepwise Functionalization:
- Nitration/Reduction: Start with 2-methylaminobenzoic acid, introduce a nitro group at position 3, then reduce to the amine using H/Pd-C.
- Hydrochloride Formation: Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq. methylamine) to minimize byproducts. Typical yields range from 60–75% for analogous syntheses .
Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Test solvent pairs (e.g., ethanol/water, DMSO/ethyl acetate) using vapor diffusion or slow evaporation. Hydrochloride salts often crystallize well in polar aprotic solvents.
- pH Adjustment: Adjust to pH 4–5 (near the compound’s pKa) to enhance crystallinity. Use additives like ammonium chloride to stabilize charged species.
- Temperature Gradients: Gradual cooling (e.g., 40°C → 4°C over 24 hrs) promotes lattice formation. Characterize crystals via single-crystal XRD and compare with predicted unit cells .
Advanced: What in vitro assays evaluate the compound’s cytotoxicity for drug development?
Methodological Answer:
- MTT Assay: Assess mitochondrial toxicity in HEK293 or HepG2 cells after 48-hour exposure. Use IC values to benchmark against known toxins .
- Reactive Oxygen Species (ROS) Detection: Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in primary hepatocytes.
- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 to identify DNA damage risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
